Technical Guide: 2-Aminothiazole-4-carbonitrile
Technical Guide: 2-Aminothiazole-4-carbonitrile
Functional Scaffold for Heterocyclic Pharmaceuticals and Advanced Materials
Executive Summary
2-Aminothiazole-4-carbonitrile (CAS: 98027-21-5 / 52409-22-0) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional "lego block" for assembling complex heterocyclic systems. Unlike simple thiazoles, the C4-cyano group introduces unique electronic withdrawal and steric properties, while providing a reactive handle for heterocyclization (e.g., into tetrazoles or triazines). This guide synthesizes the physicochemical profile, robust synthetic protocols, and divergent reactivity of this scaffold, tailored for drug development workflows.
Part 1: Physicochemical Profile & Identification
Data consolidated for rapid bench reference.
| Property | Specification | Context for Experimental Design |
| IUPAC Name | 2-Amino-1,3-thiazole-4-carbonitrile | Primary identifier for patent searches. |
| CAS Number | 98027-21-5 (also 52409-22-0) | Note: CAS numbers vary by salt form; verify specific vendor batches. |
| Molecular Formula | C₄H₃N₃S | Low molecular weight (MW: 125.15 g/mol ) ideal for Fragment-Based Drug Design (FBDD). |
| Appearance | Off-white to pale yellow powder | Darkening indicates oxidation of the amino group; recrystallize if brown. |
| Melting Point | 248–252 °C (Decomposes) | High MP indicates strong intermolecular H-bonding; requires high-boiling solvents for reactions. |
| Solubility | DMSO, DMF, hot MeOH | Poor water solubility. Avoid aqueous buffers for stock solutions; use DMSO. |
| pKa (Predicted) | ~2.5 (Thiazole N), ~13 (Amine) | The C4-cyano group is electron-withdrawing, significantly lowering the basicity of the ring nitrogen compared to unsubstituted thiazole. |
Part 2: Synthetic Architecture
The "Ester-Amide-Nitrile" Route
While direct cyclization using 3-bromo-2-oxopropanenitrile and thiourea is theoretically possible, the precursor is unstable and lachrymatory. The industry-standard, self-validating protocol proceeds via the stable ethyl ester intermediate. This route ensures high purity and scalability.
Workflow Diagram (Graphviz)
Figure 1: Step-wise synthetic pathway prioritizing intermediate stability over step count.
Detailed Protocol
Step 1: Hantzsch Cyclization (Synthesis of the Ester)
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Reagents: Thiourea (1.0 eq), Ethyl bromopyruvate (1.0 eq), Ethanol (anhydrous).
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Procedure: Dissolve thiourea in ethanol. Add ethyl bromopyruvate dropwise at room temperature (exothermic reaction). Reflux for 2-4 hours.
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Isolation: Cool to 0°C. The hydrobromide salt of the ester precipitates. Filter and neutralize with aqueous NaHCO₃ to obtain the free base.
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Validation: LC-MS peak at [M+H]⁺ = 173.
Step 2: Aminolysis (Ester to Amide)
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Reagents: Ethyl 2-aminothiazole-4-carboxylate, 7N Ammonia in Methanol.
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Procedure: Suspend the ester in methanolic ammonia in a sealed pressure tube. Heat to 80°C for 12 hours.
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Mechanism: Nucleophilic acyl substitution. The electron-deficient nature of the thiazole ester facilitates rapid displacement.
Step 3: Dehydration (Amide to Nitrile)
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Reagents: 2-Aminothiazole-4-carboxamide, Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA), Pyridine.
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Procedure: Suspend amide in dry 1,4-dioxane. Add Pyridine (2.0 eq). Cool to 0°C. Add TFAA (1.2 eq) dropwise. Stir at RT for 3 hours.
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Workup: Quench with ice water. The nitrile precipitates as a solid.
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Purification: Recrystallization from Ethanol/Water.
Part 3: Divergent Reactivity & Functionalization
This scaffold offers three distinct vectors for chemical modification, allowing researchers to generate diverse libraries.
Reactivity Map (Graphviz)
Figure 2: Divergent synthesis vectors. The C2-amino group is the most nucleophilic, followed by C5-electrophilic susceptibility.
Key Transformations
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C2-Amino Sandmeyer Reaction:
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Utility: Converts the amino group to a halogen (Cl, Br, I), enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald) to attach aryl groups at the C2 position.
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Protocol Note: Diazotization requires anhydrous conditions (t-BuONO/MeCN) due to the poor stability of the diazonium salt in water.
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C4-Nitrile Cyclization:
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Utility: Reaction with sodium azide yields the Tetrazole , a classic carboxylic acid bioisostere with improved metabolic stability and membrane permeability.
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Catalyst: Use Zinc Bromide (ZnBr₂) in water/isopropanol to catalyze the [3+2] cycloaddition safely.
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C5-Electrophilic Substitution:
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Utility: The C5 position is electron-rich. Halogenation (NBS/NIS) installs a handle for further functionalization without disrupting the C4-nitrile.
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Part 4: Pharmaceutical Applications
Case Studies in Drug Discovery
Kinase Inhibitors (CDK / Aurora Kinase)
The 2-aminothiazole core mimics the adenine ring of ATP, making it a privileged scaffold for Type I kinase inhibitors.
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Mechanism: The thiazole nitrogen and the exocyclic amino group form a donor-acceptor hydrogen bond motif with the kinase hinge region (e.g., Leu83 in CDK2).
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Role of Nitrile: The C4-cyano group can access a "gatekeeper" pocket or increase the acidity of the NH proton, strengthening the H-bond interaction.
Anti-Tubercular Agents
Recent studies identify 2-aminothiazole-4-carboxylates (and their nitrile derivatives) as inhibitors of Mycobacterium tuberculosis.[1][2]
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Target: β-Ketoacyl-ACP Synthase (mtFabH).
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Significance: The scaffold provides a rigid linker that orients hydrophobic tails into the active site of the enzyme.
Disperse Dyes
While not a drug application, the compound is a key diazo component for azo dyes. The electron-withdrawing nitrile group induces a bathochromic shift (red-shift), essential for creating deep violet and blue dyes for polyesters.
Part 5: Safety & Handling (SDS Summary)
Strict adherence to GLP required.
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Hazard Statements:
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Handling Protocol:
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Engineering Controls: Always weigh and handle inside a fume hood. The fine powder can be static; use an anti-static gun if available.
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Incompatibility: Avoid contact with strong oxidizers and strong acids (risk of hydrolysis to toxic byproducts).
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Waste Disposal: Dispose of as hazardous organic waste containing nitrogen/sulfur. Do not bleach (risk of chloramine formation).
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References
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Sigma-Aldrich. 2-Aminothiazole-4-carbonitrile Product Specification & MSDS. Available at: (Search CAS: 98027-21-5).
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PubChem. 2-Aminothiazole-4-carboxylic acid and derivatives (Compound Summary). National Library of Medicine. Available at: [3]
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ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available at:
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National Institutes of Health (PMC). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at:
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at:
